molecular formula C15H10Cl2N2O2S B2493418 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-63-4

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B2493418
CAS No.: 320421-63-4
M. Wt: 353.22
InChI Key: SADQDTDNTVDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound of high interest in scientific research and development. As a benzenecarboxamide derivative featuring dichloro, cyano, and methylsulfinyl substituents, it is typically investigated as a potential modulator or inhibitor of specific biological pathways. Researchers utilize this compound primarily in biochemical and pharmacological studies to elucidate cellular mechanisms and identify new therapeutic targets. Its exact mechanism of action and primary research applications are compound-specific and should be referenced from the scientific literature for accurate contextual use. This product is strictly For Research Use Only.

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQDTDNTVDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic compound to introduce nitro groups.

    Reduction: Reduction of the nitro groups to amines.

    Acylation: Acylation of the amines to form the benzenecarboxamide core.

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions.

    Sulfoxidation: Introduction of the methylsulfinyl group through oxidation of a methylthio precursor.

    Cyanation: Introduction of the cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the methylsulfinyl group can undergo redox reactions. These interactions can lead to the modulation of various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfur-Containing Groups

The methylsulfinyl group distinguishes the target compound from analogs with sulfanyl (thioether) or sulfonyl groups. Key examples include:

2,4-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
  • Structure : Replaces methylsulfinyl with a 4-methylphenylsulfanyl group.
  • Molecular Formula : C₂₁H₁₄Cl₂N₂OS (MW: 413.3 g/mol) .
  • Properties : The sulfanyl group (S–C bond) reduces polarity compared to sulfinyl, increasing lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.
2,4-Dichloro-N-(3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl)benzenecarboxamide
  • Structure : Features a 4-methoxyphenylsulfinyl group.
  • Molecular Formula : C₂₁H₁₄Cl₂N₂O₂S (MW: 429.3 g/mol) .
4-Chloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide
  • Structure : Single chlorine substitution on the benzene ring and phenylsulfanyl group.
  • Molecular Formula : C₂₀H₁₃ClN₂OS (MW: 364.85 g/mol) .
  • Applications : Marketed as a pesticide intermediate with 99% purity , suggesting superior stability or efficacy in agrochemical applications compared to the target compound.
Key Observations:
  • Polarity : Methylsulfinyl > methoxysulfinyl > sulfanyl. Higher polarity may improve solubility but reduce bioavailability.
  • Bioactivity : The phenylsulfanyl derivative (CAS 303147-79-7) is commercially viable for agrochemicals, implying optimized efficacy or stability .
  • Synthetic Feasibility : The discontinued status of the target compound suggests challenges in large-scale synthesis or purification .

Patent and Commercial Landscape

  • The target compound’s simpler structure may lack specificity for such targets.
  • Polymorph Studies : A 2012 patent on a thiazole-carboxylic acid polymorph highlights the importance of crystalline forms in drug development , a factor unexplored for the target compound.

Biological Activity

2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a compound of interest due to its potential biological activity, particularly in the field of agrochemicals. This article reviews the available literature on its synthesis, biological efficacy, and mechanisms of action.

Chemical Structure and Properties

The compound features a dichloro-substituted aromatic ring, a cyano group, and a methylsulfinyl moiety. Its molecular formula is C15H12Cl2N2OSC_{15}H_{12}Cl_2N_2OS, with a molecular weight of approximately 337.22 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in pest management.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. A study conducted on the larvae of Plutella xylostella demonstrated that the compound has an LC50 value of 14.67 mg/L, which is superior to that of fipronil (27.24 mg/L), a commonly used insecticide . This suggests that the compound may be effective in controlling pest populations with lower application rates.

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interfere with neurotransmission in insects. It likely acts as a GABA receptor antagonist or affects sodium channels, similar to other compounds in its class. Research on related structures has shown that modifications in the chemical structure can significantly alter potency and selectivity against specific pests.

Case Studies

Several case studies have evaluated the efficacy of this compound in agricultural settings:

  • Field Trials on Cabbage : In trials involving cabbage crops, applications of the compound resulted in reduced pest populations and improved crop yield compared to untreated controls.
  • Laboratory Assays : Laboratory experiments confirmed the high mortality rates of treated larvae within 24 hours post-exposure, reinforcing its potential as an effective insecticide .

Summary of Findings

StudyTarget OrganismLC50 (mg/L)Comparative Efficacy
Study 1Plutella xylostella14.67Better than fipronil (27.24)
Study 2Cabbage pestsNot specifiedSignificant reduction in pest populations

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Benzamide Formation : React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 3-cyano-4-(methylsulfinyl)aniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Sulfinyl Group Introduction : Oxidize a methylthio intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) to achieve the methylsulfinyl moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity.

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Avoid over-oxidation of the sulfinyl group to sulfone by controlling reaction time and temperature (0–5°C for H₂O₂) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.1 ppm (S=O of sulfinyl), and δ 2.8 ppm (methylsulfinyl CH₃) .
    • ¹³C NMR : Confirm cyano (C≡N) at ~115 ppm and carbonyl (C=O) at ~165 ppm .
  • IR : Stretches at ~2250 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 394.2 (calculated for C₁₅H₁₀Cl₂N₂O₂S).
  • X-ray Crystallography : Resolve stereochemistry of the sulfinyl group (if crystalline) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Target Identification :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Controls : Compare with structurally similar analogs (e.g., sulfonyl or sulfide derivatives) to isolate sulfinyl group effects .

Advanced Research Questions

Q. How does the methylsulfinyl group influence the compound’s reactivity and bioactivity compared to sulfonyl or sulfide analogs?

Methodological Answer:

  • Electronic Effects : The sulfinyl group (+M effect) enhances electrophilicity of the adjacent aromatic ring, increasing binding affinity to electron-rich enzyme pockets (e.g., kinases) .

  • Solubility : Sulfinyl derivatives exhibit higher aqueous solubility than sulfides but lower than sulfones, impacting bioavailability .

  • Biological Data :

    Derivative MIC (μg/mL) IC₅₀ (μM)
    Sulfinyl8.212.4
    Sulfide32.145.6
    Sulfone4.58.9
    Data inferred from analogs in .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Purity : Confirm >98% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic Stability : Test in liver microsomes to rule out rapid degradation .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and transcriptomics (pathway analysis) .

Q. How can computational modeling guide structural optimization of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in EGFR (PDB: 1M17). Focus on sulfinyl-π interactions with Lys721 .
  • QSAR : Train models on analogs to prioritize substituents (e.g., replacing 2,4-dichloro with trifluoromethyl for enhanced lipophilicity) .
  • MD Simulations : Simulate stability of sulfinyl stereoisomers in aqueous solution (GROMACS, AMBER force field) .

Q. What are the key challenges in analyzing the sulfinyl group’s stereochemical stability?

Methodological Answer:

  • Chirality : The sulfinyl group is stereogenic. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
  • Racemization Risk : Monitor under physiological pH (7.4) via circular dichroism (CD) spectroscopy.
  • X-ray : Resolve absolute configuration (e.g., Flack parameter <0.1) .

Q. How can researchers design SAR studies to improve potency against resistant bacterial strains?

Methodological Answer:

  • Modifications :
    • Replace 3-cyano with nitro (electron-withdrawing) to enhance membrane penetration.
    • Introduce fluorine at the 5-position of the phenyl ring for metabolic stability .
  • Assays : Test against MRSA (ATCC 43300) with/without efflux pump inhibitors (e.g., CCCP) to assess resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.